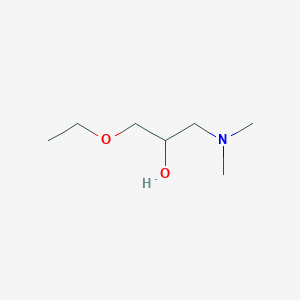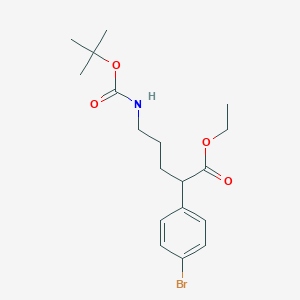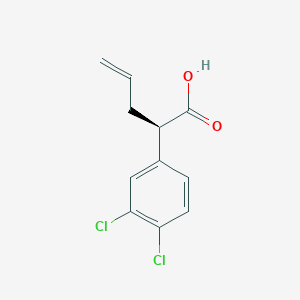
(R)-2-(3,4-Dichlorophenyl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3,4-Dichlorophenyl)pent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and a suitable pentenoic acid derivative.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid may involve large-scale synthesis using continuous flow reactors. This approach allows for the efficient and scalable production of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-2-(3,4-Dichlorophenyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
®-2-(3,4-Dichlorophenyl)butanoic acid: Similar structure but with a butanoic acid chain instead of a pentenoic acid chain.
®-2-(3,4-Dichlorophenyl)propanoic acid: Another similar compound with a propanoic acid chain.
®-2-(3,4-Dichlorophenyl)hexanoic acid: Features a hexanoic acid chain.
Uniqueness: ®-2-(3,4-Dichlorophenyl)pent-4-enoic acid is unique due to its specific pentenoic acid chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10Cl2O2 |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
(2R)-2-(3,4-dichlorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m1/s1 |
Clave InChI |
KPZNUENYSGBIBF-MRVPVSSYSA-N |
SMILES isomérico |
C=CC[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canónico |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


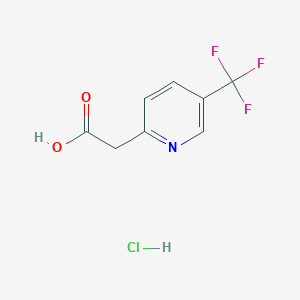
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
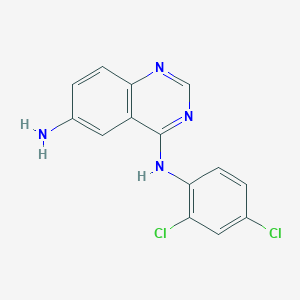
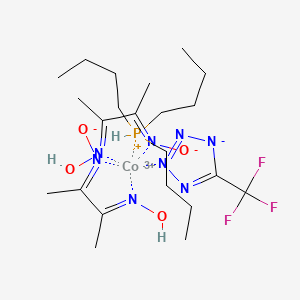
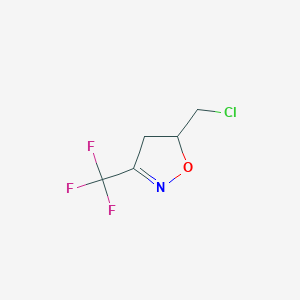
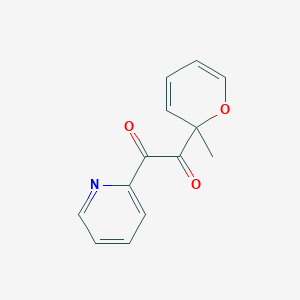
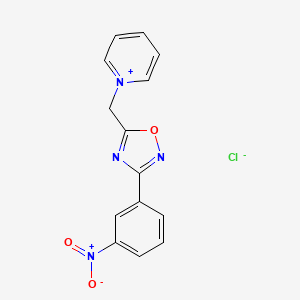


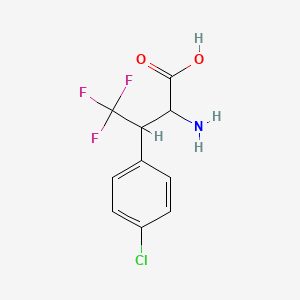

![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
